4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a brominated and methoxylated derivative of indenone, a compound known for its diverse biological and chemical properties. This compound is part of the indole family, which is significant in natural products and pharmaceuticals due to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of the corresponding indenone derivative followed by methoxylation. The reaction conditions usually require the use of brominating agents such as N-bromosuccinimide (NBS) and methylation agents like methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is synthesized through a multi-step process that includes the initial formation of the indenone core, followed by selective bromination and methoxylation steps. The process is optimized to achieve high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is often used in biological studies to understand the mechanisms of these activities.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group.
7-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom.
2-Methyl-2,3-dihydro-1H-inden-1-one: Neither bromine nor methoxy group present.
Uniqueness: 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct biological and chemical properties compared to its analogs.
. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and industrial chemicals.
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Properties
IUPAC Name |
4-bromo-7-methoxy-2-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-6-5-7-8(12)3-4-9(14-2)10(7)11(6)13/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJINHANGLBGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C1=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743620 | |
Record name | 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155261-18-9 | |
Record name | 4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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